1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 5, and a phenylethylamine moiety attached to the nitrogen at position 4. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Substitution reactions:
Attachment of the phenylethylamine moiety: This step involves the nucleophilic substitution of the pyrazole nitrogen with 2-phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phenylethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives.
Scientific Research Applications
1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethylamine moiety enhances its potential for biological activity compared to other similar pyrazole derivatives .
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-3-17-12(2)14(11-16-17)15-10-9-13-7-5-4-6-8-13;/h4-8,11,15H,3,9-10H2,1-2H3;1H |
InChI Key |
JCGTXGLCNGOWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.